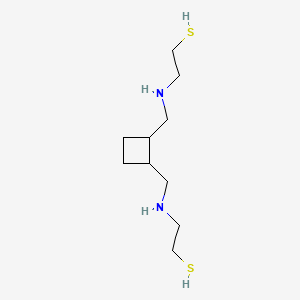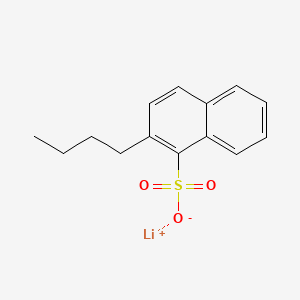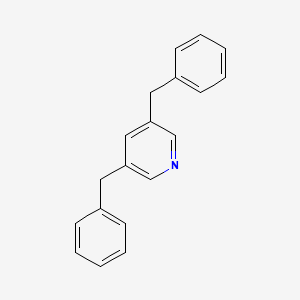
5-Iodonaphthalene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodonaphthalene-1-carboxylic acid is an aromatic carboxylic acid derivative with the molecular formula C11H7IO2. This compound features a naphthalene ring substituted with an iodine atom at the 5-position and a carboxylic acid group at the 1-position. It is primarily used in organic synthesis and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Iodonaphthalene-1-carboxylic acid can be synthesized through various methods, including:
Halogenation of Naphthalene Derivatives: One common method involves the iodination of naphthalene derivatives followed by carboxylation.
Grignard Reagent Method: Another approach involves the use of Grignard reagents.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale halogenation and carboxylation reactions. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodonaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can undergo oxidation to form corresponding derivatives or reduction to yield alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts are often employed in coupling reactions.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, alcohols, and more complex aromatic compounds.
Applications De Recherche Scientifique
5-Iodonaphthalene-1-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-iodonaphthalene-1-carboxylic acid involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Iodonaphthalene-1-carboxylic acid: Similar structure but with the iodine atom at the 3-position.
5-Bromonaphthalene-1-carboxylic acid: Bromine substituted analog.
5-Chloronaphthalene-1-carboxylic acid: Chlorine substituted analog.
Uniqueness
5-Iodonaphthalene-1-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. This uniqueness makes it valuable in specific synthetic and research applications where iodine’s properties are advantageous.
Propriétés
Numéro CAS |
91059-42-6 |
|---|---|
Formule moléculaire |
C11H7IO2 |
Poids moléculaire |
298.08 g/mol |
Nom IUPAC |
5-iodonaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H7IO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H,(H,13,14) |
Clé InChI |
XOLAGCSLKROFTP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC=C2I)C(=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


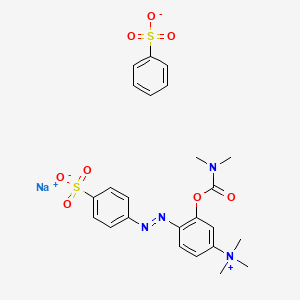

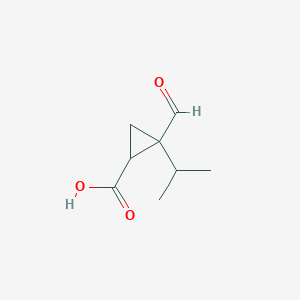
![2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+)](/img/structure/B13784627.png)

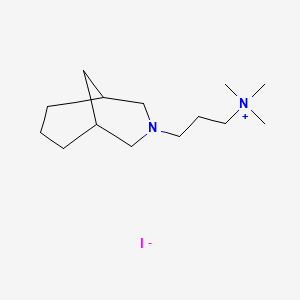

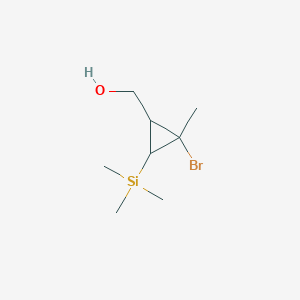

![4H-Imidazo[4,5,1-IJ]quinoline-2(1H)-thione](/img/structure/B13784657.png)
